3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 832740-70-2) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core substituted at positions 3 (bromo), 5 (methyl), and 7 (trifluoromethyl), alongside a carboxylic acid group at position 2. Its molecular formula is C₉H₅BrF₃N₃O₂, with a molecular weight of 324.05 g/mol .
This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, while the carboxylic acid moiety allows for further functionalization via amide or ester formation .
Properties
IUPAC Name |
3-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRXSTWXDFFIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves a multi-step processThe Suzuki–Miyaura cross-coupling reaction is often employed for the arylation of the pyrazolo[1,5-a]pyrimidine derivatives . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds related to the pyrazolo[1,5-a]pyrimidine family exhibit significant antiviral properties. For instance, studies on similar structures have demonstrated their ability to inhibit the RNA-dependent RNA polymerase (RdRP) of influenza viruses. These compounds disrupt the interaction between the PA and PB1 subunits of the viral polymerase, which is crucial for viral replication. Such interactions suggest that 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could be developed as a potential antiviral agent against influenza and possibly other RNA viruses .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Related pyrazolo derivatives have been tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Some derivatives have demonstrated IC₅₀ values in the low micromolar range, indicating strong potential as anti-inflammatory agents .
Anticancer Activity
The structural features of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may contribute to its anticancer activity. Compounds with similar frameworks have been evaluated against various cancer cell lines, showing significant cytotoxic effects. Studies have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Cross-Coupling Reactions
This compound can act as a versatile intermediate in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of bromine and trifluoromethyl groups allows for functionalization at specific positions on the pyrazolo ring system, facilitating the synthesis of complex organic molecules .
Material Science
The unique chemical properties of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties. Its trifluoromethyl group enhances lipophilicity and stability, which can be advantageous in creating materials for electronic devices or sensors .
Influenza Virus Research
A study focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines revealed that modifications at the 7-position significantly enhanced antiviral activity against influenza A virus by disrupting essential protein-protein interactions within the viral polymerase complex. This research highlights the potential of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a lead compound for developing new antiviral therapies .
Anti-inflammatory Drug Development
In another study examining various pyrazolo derivatives, researchers found that compounds similar to 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibited significant inhibition of COX enzymes with minimal cytotoxicity against normal human fibroblasts. This underscores its potential as a safer alternative to existing anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in the treatment of certain neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, 7, and 2 significantly altering biological activity, solubility, and reactivity. Below is a detailed comparison of the target compound with its analogues:
Substituent Variations at Position 5
Substituent Variations at Position 3
Functional Group Modifications at Position 2
Biological Activity
3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Molecular Formula | C10H7BrF3N3O2 |
| Molar Mass | 322.08 g/mol |
| CAS Number | [insert CAS number if available] |
The biological activity of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.
Inhibition of Enzymes
One significant target is the enzyme monoamine oxidase B (MAO-B), which is implicated in neurodegenerative disorders. By inhibiting MAO-B, the compound may enhance the levels of neurotransmitters such as dopamine, potentially offering therapeutic benefits for conditions like Parkinson's disease .
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid were evaluated for their anti-proliferative effects against various cancer cell lines.
In a study assessing anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, derivatives showed a range of IC50 values indicating moderate to potent activity . The most effective compounds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR, suggesting a strong potential for targeting cancer cells through EGFR inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions of the pyrazolo ring can significantly influence biological activity. For example, substituents at the 7-position have been shown to enhance binding affinity to target receptors .
Case Study 1: Neuroprotective Effects
A study highlighted the neuroprotective effects of a related compound in models of neurodegeneration. The compound was found to significantly reduce neuronal apoptosis and improve cognitive function in animal models . This suggests that 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could have similar protective effects.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, including resistant strains . This opens avenues for further research into their potential as antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for 3-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The compound can be synthesized via sequential functionalization of the pyrazolo[1,5-a]pyrimidine core. A common approach involves:
- SNAr (Nucleophilic Aromatic Substitution) : Reacting a brominated pyrazolo[1,5-a]pyrimidinone precursor with trifluoromethylating agents (e.g., CFCu) under basic conditions to install the trifluoromethyl group at the 7-position .
- Suzuki-Miyaura Cross-Coupling : Microwave-assisted coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl/heteroaryl boronic acids using XPhosPdG2/XPhos as a tandem catalyst to suppress debromination .
- Carboxylic Acid Introduction : Oxidation of a methyl ester precursor (e.g., via hydrolysis under acidic or basic conditions) to yield the carboxylic acid moiety at the 2-position .
Q. How is the structure of this compound validated?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and regiochemistry. For example, the trifluoromethyl group at C7 appears as a singlet in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic Pbca space group with unit cell parameters , , ) confirms bond lengths and angles, particularly for the bromine and trifluoromethyl groups .
Advanced Research Questions
Q. How can competing side reactions (e.g., debromination) be minimized during Suzuki coupling?
Debromination is a common issue in palladium-catalyzed reactions. Mitigation strategies include:
- Catalyst Optimization : Using XPhosPdG2/XPhos as a tandem catalyst system to stabilize the Pd(0) intermediate and suppress β-hydride elimination .
- Microwave Conditions : Short reaction times (10–30 minutes) at 110–120°C reduce decomposition pathways .
- Solvent Selection : Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency and selectivity .
Q. What solvent systems influence the regioselectivity of pyrazolo[1,5-a]pyrimidine functionalization?
- Protic vs. Aprotic Solvents : In acetic acid (protic), pyrazolo[1,5-a]pyrimidin-7-ol derivatives dominate due to hydrogen bonding stabilization. In toluene (aprotic), pyrazolo[1,5-a]pyrimidinones form preferentially via keto-enol tautomerization .
- Polarity Effects : DMF or DMSO enhances solubility of intermediates, facilitating substitution at sterically hindered positions (e.g., C3 bromine) .
Q. How does the trifluoromethyl group impact biological activity?
The CF group:
- Enhances Metabolic Stability : By reducing cytochrome P450-mediated oxidation .
- Modulates Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability .
- Influences Target Binding : Electronegativity disrupts π-π stacking in enzyme active sites (e.g., monoamine oxidase B inhibition with IC values <10 µM) .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate brominated byproducts (e.g., debromo derivatives) .
- Quantitative F NMR : Internal standards (e.g., trifluoroacetic acid) enable precise quantification of CF-containing impurities .
Methodological Challenges and Data Analysis
Q. How to resolve contradictions in reaction yields reported for trifluoromethyl-substituted analogs?
Discrepancies often stem from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., CF) reduce nucleophilic aromatic substitution yields by deactivating the pyrimidine ring. For example, trifluoromethyl analogs show 15–20% lower yields compared to methyl or chloro derivatives .
- Steric Hindrance : Bulkier substituents at C5 (e.g., isopropyl) impede coupling reactions, requiring higher temperatures or longer reaction times .
Q. What computational tools predict the reactivity of brominated pyrazolo[1,5-a]pyrimidines?
Q. How to optimize crystallization for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
